3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one
Overview
Description
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It has been widely used in scientific research as a tool to study the PI3K/Akt/mTOR signaling pathway and its involvement in various biological processes.
Mechanism of Action
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one acts as a competitive inhibitor of the ATP binding site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling molecules, including Akt and mTOR, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, this compound has been used to study the role of PI3K in insulin signaling and glucose metabolism, as well as in the regulation of inflammation and autophagy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one in lab experiments is its specificity for PI3K, which allows for the selective inhibition of this signaling pathway. However, it is important to note that this compound may have off-target effects on other enzymes or signaling pathways, which can lead to unintended consequences. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research involving 3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential in cancer treatment. Another area of research is the investigation of the role of PI3K in other biological processes, such as aging and neurodegenerative diseases. Finally, the use of this compound in combination with other targeted therapies or immunotherapies could be explored as a potential strategy to overcome drug resistance and improve treatment outcomes in cancer patients.
Scientific Research Applications
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one has been extensively used in scientific research to study the PI3K/Akt/mTOR signaling pathway and its involvement in various biological processes, including cell proliferation, survival, differentiation, and metabolism. It has been shown to inhibit the activation of PI3K and downstream signaling molecules, leading to the suppression of tumor growth and metastasis. It has also been used to investigate the role of PI3K in insulin signaling, inflammation, and autophagy.
Properties
IUPAC Name |
3-amino-4-(3-morpholin-4-ylpropylamino)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c17-14-15(12-4-1-2-5-13(12)22-16(14)20)18-6-3-7-19-8-10-21-11-9-19/h1-2,4-5,18H,3,6-11,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFSMMJTRKOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C(=O)OC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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